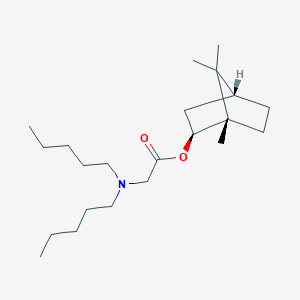

N, Isobornyl ester

Description

Properties

CAS No. |

5332-72-9 |

|---|---|

Molecular Formula |

C22H41NO2 |

Molecular Weight |

351.6 g/mol |

IUPAC Name |

[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-(dipentylamino)acetate |

InChI |

InChI=1S/C22H41NO2/c1-6-8-10-14-23(15-11-9-7-2)17-20(24)25-19-16-18-12-13-22(19,5)21(18,3)4/h18-19H,6-17H2,1-5H3/t18-,19+,22-/m1/s1 |

InChI Key |

SOZHRVNSGBVVPJ-XQBPLPMBSA-N |

Isomeric SMILES |

CCCCCN(CCCCC)CC(=O)O[C@H]1C[C@H]2CC[C@]1(C2(C)C)C |

Canonical SMILES |

CCCCCN(CCCCC)CC(=O)OC1CC2CCC1(C2(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering of Isobornyl Esters

Direct Esterification Pathways

Direct esterification stands as the most straightforward and widely employed method for producing isobornyl esters. This approach can be broadly categorized into two main strategies: the esterification of isoborneol (B83184) and the more common isomeric esterification of camphene (B42988). Both methods typically rely on acid catalysis to achieve viable reaction rates and yields.

Esterification of Isoborneol with Carboxylic Acids or Anhydrides

The synthesis of isobornyl esters can be accomplished by the direct reaction of isoborneol with a carboxylic acid or an acid anhydride. This reaction is a classic example of Fischer-Speier esterification, a well-established method in organic synthesis.

The acid-catalyzed esterification of isoborneol with a carboxylic acid is an equilibrium-controlled process. The reaction mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol (isoborneol) then acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final isobornyl ester and regenerate the acid catalyst.

Commonly used acid catalysts for this type of reaction include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). The use of an acid anhydride, such as acetic anhydride for the synthesis of isobornyl acetate (B1210297), provides a more reactive acylating agent and can often lead to higher yields as the reaction is not reversible in the same way as with a carboxylic acid.

The efficiency of the direct esterification of isoborneol is contingent on several key reaction parameters. To drive the equilibrium towards the product side and maximize the yield of the isobornyl ester, a large excess of the alcohol or the removal of water as it is formed can be employed. The choice of catalyst and its concentration, reaction temperature, and reaction time are all critical factors that need to be optimized. While this pathway is chemically feasible, detailed research focusing specifically on the optimization and kinetics of isoborneol esterification is less prevalent in the scientific literature compared to the synthesis from camphene.

Esterification of Camphene with Carboxylic Acids

The more industrially significant and extensively studied route to isobornyl esters is the acid-catalyzed reaction of camphene with carboxylic acids. This process is often referred to as an isomeric esterification because it involves a skeletal rearrangement of the camphene molecule.

The reaction is initiated by the protonation of the exocyclic double bond of camphene by an acid catalyst. This leads to the formation of a camphene carbocation, which is unstable and rapidly undergoes a Wagner-Meerwein rearrangement. This rearrangement involves a 1,2-shift of a carbon-carbon bond, which relieves ring strain and results in the formation of a more stable tertiary isobornyl carbocation. This carbocation is then attacked by the nucleophilic oxygen of the carboxylic acid, followed by deprotonation to yield the isobornyl ester. This rearrangement is the key step that leads to the formation of the desired isobornyl structure from the camphene starting material.

A variety of catalysts have been investigated for this reaction, including traditional mineral acids like sulfuric acid, as well as solid acid catalysts and Lewis acids to improve selectivity and ease of catalyst separation. For example, studies have explored the use of α-hydroxyl carboxylic acid (HCA) composite catalysts, such as tartaric acid–boric acid and mandelic acid–boric acid, which have shown significant synergistic catalytic effects. mdpi.comnih.gov Anhydrous ferric chloride (FeCl₃) has also been identified as an effective Lewis acid catalyst for this transformation. mdpi.com

The following table summarizes the optimized reaction conditions for the synthesis of isobornyl acetate from camphene using different catalytic systems.

| Catalyst System | Reactant Ratio (Camphene:Acetic Acid) | Catalyst Loading | Temperature (°C) | Time (h) | Camphene Conversion (%) | Isobornyl Acetate Selectivity (%) | Isobornyl Acetate Yield (%) |

| Tartaric Acid–Boric Acid | 1:2.5 (mass ratio) | 0.5:0.4 (mass ratio to camphene) | 70 | 18 | 92.9 | 95.3 | 88.5 |

| Mandelic Acid–Boric Acid | 1:2.5 (mass ratio) | 1:0.4 (mass ratio to camphene) | 70 | 18 | 91.2 | 95.1 | 86.7 |

| Ferric Chloride (FeCl₃) | 1:3 (molar ratio) | 10% (mass ratio to camphene) | 25 | 2 | ~99 | 94 | >88 |

This table presents data compiled from studies on the synthesis of isobornyl acetate from camphene under various catalytic conditions. mdpi.com

Kinetic studies of the esterification of camphene provide valuable insights into the reaction rates and the influence of different parameters, which are crucial for reactor design and process optimization. The reaction to form isobornyl laurate from camphene and lauric acid using titanium sulfate (B86663) as a catalyst has been shown to follow apparent first-order kinetics in the initial phase of the reaction. mdpi.com

A kinetic model for the synthesis of isobornyl acetate from camphene and acetic acid in a continuous fixed-bed reactor has also been developed. researchgate.net The following table summarizes key kinetic parameters from a study on the synthesis of isobornyl laurate. mdpi.com

| Parameter | Value |

| Reaction Order | Apparent first-order (for the first 9 hours) |

| Activation Energy (Ea) | 31.01 kJ/mol |

This table highlights the kinetic parameters for the synthesis of isobornyl laurate from camphene. mdpi.com

Kinetic Studies of Camphene Esterification to Isobornyl Acetate

Pseudo-Homogeneous Model Application

In the kinetic analysis of isobornyl ester synthesis, particularly when employing heterogeneous catalysts like ion-exchange resins, a pseudo-homogeneous (PH) model is often applied to simplify the reaction system. researchgate.net This model is particularly useful when mass transfer limitations, as well as internal and external diffusion effects, are considered negligible. mdpi.com By treating the multiphase system (liquid reactants, solid catalyst) as a single, uniform phase, the model allows for the correlation of experimental data to determine key kinetic parameters. researchgate.net

The application of the pseudo-homogeneous model has been successfully used to describe the kinetics of various esterification reactions catalyzed by ion-exchange resins. ije.irresearchgate.net For instance, in the synthesis of C12-C18 fatty acid isobornyl esters from camphene, a pseudo-homogeneous kinetic model was established to study the main chemical kinetics, focusing on the formation of the primary product, isobornyl laurate, while acknowledging that side reactions can occur over extended periods. mdpi.com This approach simplifies the design and simulation of reactor systems by providing a ready-to-use kinetic tool. mdpi.com The model's validity is confirmed when the calculated results show excellent agreement with experimental data over a range of conditions. researchgate.net

Determination of Reaction Enthalpy, Entropy, and Gibbs Free Energy

The thermodynamic parameters of enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) are fundamental to understanding the feasibility, spontaneity, and equilibrium position of the camphene esterification reaction. The Gibbs free energy change indicates the spontaneity of a reaction, and it is related to enthalpy and entropy by the equation ΔG = ΔH - TΔS. youtube.com

For Fischer esterification reactions in general, the process is known to be nearly thermoneutral, with a small heat of reaction (enthalpy). mdpi.comucr.ac.cr An average enthalpy value (ΔH°) for the esterification of various acids and alcohols is approximately -3 ± 2 kJ/mol. ucr.ac.cr This small heat of reaction implies that the equilibrium constant of the esterification is only weakly dependent on temperature. researchgate.netmdpi.com While specific, detailed thermodynamic data for the synthesis of various isobornyl esters are not extensively documented in the literature, the general principles of esterification thermodynamics apply. Positive enthalpy changes would suggest that the transfer of reactants to products is favored, while entropy changes reflect the change in disorder of the system. researchgate.net

Apparent First-Order Reaction Kinetics and Activation Energy

The synthesis of isobornyl esters from camphene often exhibits apparent first-order reaction kinetics, particularly in the initial phase of the reaction. For example, the synthesis of isobornyl laurate from camphene and lauric acid using a titanium sulfate catalyst was found to be an apparent first-order reaction within the first nine hours. mdpi.comresearchgate.netnih.gov

The activation energy (Ea), which represents the minimum energy required for a reaction to occur, is a critical parameter derived from kinetic studies. A lower activation energy indicates a faster reaction rate. The activation energy for the synthesis of isobornyl esters varies depending on the specific reactants and catalysts used. In one study, the activation energy for the synthesis of isobornyl laurate was calculated to be 31.01 kJ/mol. mdpi.comresearchgate.netnih.gov Another study on the esterification of camphene with acetic acid determined the apparent activation energy to be 47.225 kJ/mol. For comparison, the esterification of palm fatty acids with isopropanol has a higher estimated activation energy of 64 kJ/mol, which is attributed to the greater steric hindrance of the secondary alcohol. ucr.ac.cr

| Product | Reactants | Catalyst | Apparent Reaction Order | Activation Energy (Ea) |

|---|---|---|---|---|

| Isobornyl Laurate | Camphene + Lauric Acid | Titanium Sulfate | First-Order (in first 9h) | 31.01 kJ/mol mdpi.comresearchgate.netnih.gov |

| Isobornyl Acetate | Camphene + Acetic Acid | Self-prepared strip catalyst | 0.15 (Camphene), 0.50 (Acetic Acid) | 47.225 kJ/mol |

| Isobornyl Acrylate (B77674) | Camphene + Acrylic Acid | Solid Acid | First-Order | 60.089 kJ/mol researchgate.net |

Catalytic Systems in Camphene Esterification

Inorganic Acid Catalysis (e.g., Sulfuric Acid)

Strong inorganic acids, particularly sulfuric acid (H₂SO₄), have been traditionally used to catalyze the esterification of camphene. mdpi.comredalyc.org The mechanism involves the protonation of the carbonyl oxygen on the carboxylic acid by the catalyst, which activates it for nucleophilic attack by the alcohol (or in this case, the carbocation formed from camphene). redalyc.org

However, the use of sulfuric acid in industrial production has been largely eliminated due to significant drawbacks. mdpi.comresearchgate.net These include:

Equipment Corrosion: Sulfuric acid is highly corrosive, requiring specialized and expensive reactors and equipment. mdpi.comresearchgate.net

Environmental Pollution: The process generates acidic wastewater, creating significant environmental disposal challenges. mdpi.comresearchgate.net

Process Complexity: The separation of the homogeneous catalyst from the product mixture is difficult and adds complexity to the process operation. mdpi.com

Product Quality: The use of sulfuric acid can lead to darker colored products. mdpi.com

Molecular Sieve Catalysis

Zeolite molecular sieves are another class of heterogeneous solid acid catalysts employed in the esterification of camphene. mdpi.com Molecular sieves are crystalline aluminosilicates with a well-defined pore structure, which can provide shape selectivity and a high concentration of acid sites for catalysis.

As green catalysts, molecular sieves offer benefits similar to ion-exchange resins, including being non-corrosive, easy to handle and separate, economical, and environmentally friendly. ijsr.netbergersci.com Their application in esterification is part of a broader trend in the chemical industry to replace corrosive mineral acids with solid acids. ijsr.net The use of molecular sieves and other solid acids like sulfated zirconia and heteropolyacids in reactions such as esterification, alkylation, and acylation is a key area of green chemistry research. ijsr.net Their strong thermal stability and adaptability make them robust catalysts for various chemical processes. bergersci.com

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Inorganic Acid | Sulfuric Acid (H₂SO₄) redalyc.org | High catalytic activity | Corrosive, environmental pollution, difficult to separate, product discoloration mdpi.commdpi.comresearchgate.net |

| Ion-Exchange Resin | Amberlyst-15, NKC-9, CT800+ researchgate.netgoogle.com | Easy separation, reusable, non-corrosive, environmentally friendly, long service life mdpi.comgoogle.com | Potential for deactivation over time mdpi.com |

| Molecular Sieve | Zeolites mdpi.com | Non-corrosive, easy to separate, good thermal stability, shape selectivity, eco-friendly ijsr.netbergersci.com | Can be more expensive than conventional catalysts |

α-Hydroxyl Carboxylic Acid Composite Catalysis

The synthesis of isobornyl esters, particularly isobornyl acetate, from camphene can be effectively catalyzed by a composite system composed of an α-hydroxyl carboxylic acid (HCA) and boric acid. Research has demonstrated a significant synergistic catalytic effect between these two components. nih.govresearchgate.net Among various HCAs, tartaric acid and mandelic acid have been shown to be particularly effective.

Under optimized conditions using a tartaric acid-boric acid composite catalyst, a high conversion of camphene (92.9%) can be achieved, with a gas chromatography (GC) content of isobornyl acetate reaching 88.5% and a selectivity of 95.3%. nih.govresearchgate.net Similarly, a mandelic acid-boric acid catalyst can also yield high camphene conversion (91.2%), isobornyl acetate content (86.7%), and selectivity (95.1%). nih.gov The optimal reaction temperature for the synthesis of isobornyl acetate using the tartaric acid-boric acid composite catalyst has been identified as 70 °C. nih.gov

Table 1: Performance of α-Hydroxyl Carboxylic Acid Composite Catalysts in Isobornyl Acetate Synthesis

| Catalyst System | Camphene Conversion (%) | Isobornyl Acetate GC Content (%) | Isobornyl Acetate Selectivity (%) | Optimal Temperature (°C) |

|---|---|---|---|---|

| Tartaric Acid-Boric Acid | 92.9 nih.govresearchgate.net | 88.5 nih.govresearchgate.net | 95.3 nih.govresearchgate.net | 70 nih.gov |

Phosphotungstic Acid Catalysis

Phosphotungstic acid has been identified as a highly effective catalyst for the reactions of camphene with acetic acid or water. Its catalytic activity surpasses that of conventional acid catalysts such as sulfuric acid (H₂SO₄) and Amberlyst-15. nih.gov This heteropoly acid is noted for its thermal stability and reusability, making it an attractive option for industrial applications. nih.gov While specific detailed reaction conditions and yields for isobornyl ester synthesis using phosphotungstic acid are not extensively documented in the provided search results, its superior activity suggests its potential for efficient catalysis in these transformations.

Titanium Sulfate Catalysis for Long-Chain Isobornyl Esters

Titanium sulfate serves as an effective catalyst for the synthesis of long-chain isobornyl esters from camphene and corresponding fatty acids. The synthesis of isobornyl laurate has been investigated in detail, establishing optimal reaction conditions. google.comresearchgate.net

The highest yield of isobornyl laurate is achieved with a molar ratio of lauric acid to camphene of 2.5:1, a mass ratio of titanium sulfate to camphene of 0.25:1, a reaction temperature of 80 °C, and a reaction time of 25 hours. google.comresearchgate.net Under these conditions, the gas chromatography (GC) content of isobornyl laurate in the product is 74.49%, which can be increased to 95.02% after purification. google.comresearchgate.net The reaction kinetics for the formation of isobornyl laurate follow an apparent first-order reaction within the initial 9 hours, with an activation energy of 31.01 kJ/mol. google.comresearchgate.net The synthesis of other long-chain isobornyl esters, such as those from myristic acid, palmitic acid, and stearic acid, requires longer reaction times as the molecular weight of the fatty acid increases. google.comresearchgate.net

To accelerate the reaction rate for the synthesis of long-chain fatty acid isobornyl esters, a composite catalyst system can be employed. A ternary complex of titanium sulfate, tartaric acid, and boric acid has been shown to be effective. For instance, using this composite catalyst for the synthesis of isobornyl stearate, with a mass ratio of titanium sulfate to tartaric acid to boric acid of 1:1:0.5, a molar ratio of stearic acid to camphene of 1.5, and a total catalyst amount of 25% of the mass of camphene, a yield of 67.8% for isobornyl stearate was achieved at 80 °C after 24 hours. google.com The total yield of all ester products in this instance was 72.1%. google.com

Table 2: Optimal Conditions for Titanium Sulfate Catalyzed Synthesis of Isobornyl Laurate

| Parameter | Optimal Value |

|---|---|

| Molar Ratio (Lauric Acid:Camphene) | 2.5:1 google.comresearchgate.net |

| Mass Ratio (Titanium Sulfate:Camphene) | 0.25:1 google.comresearchgate.net |

| Reaction Temperature | 80 °C google.comresearchgate.net |

| Reaction Time | 25 hours google.comresearchgate.net |

| Isobornyl Laurate GC Content (unpurified) | 74.49% google.comresearchgate.net |

Process Intensification Strategies for Isobornyl Ester Synthesis

Process intensification aims to develop more efficient, safer, and more sustainable chemical processes. For the synthesis of isobornyl esters, particularly isobornyl acetate, the shift from conventional batch processes to continuous operations represents a key intensification strategy.

Continuous synthesis of isobornyl acetate has been successfully demonstrated using a fixed bed reactor. researchgate.net This approach allows for a more controlled and consistent production process. Another advancement in continuous flow technology is the use of an oscillatory flow reactor, which offers enhanced mixing, heat, and mass transfer performance. nih.gov The synthesis of isobornyl acetate from camphene and acetic acid has also been carried out in a fixed-bed tubular reactor or a reaction kettle using a synthesized molecular sieve as a catalyst. google.com

Membrane-integrated reactors, such as those employing pervaporation, offer another avenue for process intensification in esterification reactions. nih.gov By selectively removing water, a byproduct of the reaction, the chemical equilibrium can be shifted towards the products, thereby increasing the conversion and yield of the desired ester. nih.gov While specific applications of membrane reactors for isobornyl ester synthesis are not detailed in the provided results, this technology holds significant potential for improving the efficiency of these processes.

Transesterification Routes for Isobornyl Esters

Transesterification from Isobornyl Acetate to Isoborneol

Isoborneol, a key intermediate for various isobornyl esters, can be efficiently produced from isobornyl acetate through saponification, which is a type of hydrolysis or transesterification reaction. Industrial processes have been developed for the continuous saponification of isobornyl acetate to yield isoborneol. nih.govgoogle.com

In these continuous processes, sodium hydroxide is typically used as the saponifying agent. nih.gov The reaction can be carried out in an oscillatory flow reactor, a static mixer, or an ultrasonic mixer to ensure efficient mixing. nih.govgoogle.com The addition of a polar solvent facilitates the reaction. nih.gov This method allows for high conversion rates of isobornyl acetate, exceeding 99%, and product yields of over 95%. nih.gov The continuous nature of the process also offers advantages in terms of reduced reaction times, lower energy consumption, and milder reaction conditions compared to batch processes. nih.gov Different examples of continuous saponification have reported isoborneol purities of 95.8% and 96.15%, with corresponding isobornyl acetate conversion rates of 99.3% and 99.5%, and isoborneol yields of 95.4% and 96.1%, respectively. nih.govmdpi.com

Acrylation and Methacrylation via Acryloyl/Methacryloyl Chloride

A direct and irreversible route to synthesizing isobornyl acrylate and methacrylate (B99206) involves the esterification of isoborneol with acryloyl chloride or methacryloyl chloride. These acyl halides are highly reactive, facilitating a more definitive reaction compared to esterification with carboxylic acids.

The reaction between a monoterpene alcohol, such as isoborneol, and an acyl halide like methacryloyl chloride is a direct method for producing the corresponding ester. This reaction is typically conducted in a suitable solvent and in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct, which could otherwise lead to unwanted side reactions.

A specific laboratory-scale synthesis of isobornyl/bornyl methacrylate involves the following procedure:

Isoborneol is dissolved in a solvent such as dichloromethane.

A base, triethylamine, is added to the solution, which is then cooled in an ice bath.

Methacryloyl chloride is added dropwise to the stirred mixture.

After the addition is complete, the reaction is allowed to proceed at room temperature for an extended period, typically 24 hours.

The resulting product is purified through washing with water and drying over an anhydrous salt like MgSO₄, followed by silica gel column chromatography mdpi.com.

This method highlights the standard conditions for acyl halide-based esterification of terpene alcohols, emphasizing the need for a base to act as an acid scavenger and controlled temperature conditions.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages such as drastically reduced reaction times, solvent-free conditions, and often higher yields nih.gov. These benefits are attributed to the efficient and rapid heating of the reaction mixture by microwaves.

In the context of terpene ester synthesis, microwave-assisted methods have proven highly effective. For the synthesis of borneol esters, a related monoterpene, a microwave-assisted methodology was developed that was carried out without solvents, featured short reaction times, and provided yields that were equal to or higher than conventional heating methods nih.gov. While this specific study used a DIC/DMAP catalyst system, the principle of accelerated esterification under microwave irradiation is broadly applicable nih.gov. General studies on microwave-assisted ester formation have demonstrated that reactions can be completed in as little as one to five minutes organic-chemistry.org. The application of microwave technology represents a significant step towards more efficient and sustainable chemical processes nih.govyoutube.com.

Green Chemistry Approaches in Isobornyl Ester Synthesis

In response to growing environmental concerns, green chemistry principles are increasingly being applied to the synthesis of isobornyl esters. This involves the use of less hazardous materials, avoidance of corrosive catalysts like sulfuric acid, and the development of processes that minimize waste and energy consumption mdpi.com.

Eliminating organic solvents is a key goal in green chemistry, as it reduces pollution and simplifies experimental procedures. Solvent-free reactions can be achieved by using the reactants alone or by incorporating them into solid matrices.

Research has demonstrated the viability of solvent-free conditions for reactions related to isobornyl ester synthesis. For instance, the hydration of camphene to produce isoborneol, a key precursor, has been successfully catalyzed by a mandelic acid–boric acid composite catalyst under solvent-free conditions, achieving an isoborneol selectivity of 55.9% nih.govnih.gov. Additionally, the microwave-assisted synthesis of borneol esters has been effectively performed without the use of any solvents, further underscoring the potential of this green approach nih.gov.

A major focus of green synthesis is replacing traditional homogeneous acid catalysts, such as sulfuric acid, which are corrosive and difficult to handle, with solid, reusable, and environmentally benign alternatives.

Significant progress has been made in developing such catalysts for isobornyl ester synthesis:

α-Hydroxyl Carboxylic Acid (HCA) Composite Catalysts : Systems combining an HCA (e.g., tartaric acid or mandelic acid) with boric acid have shown significant synergistic catalysis for producing isobornyl acetate from camphene nih.govnih.gov. Under optimal conditions with a tartaric acid-boric acid catalyst, a camphene conversion of 92.9% and an isobornyl acetate selectivity of 95.3% were achieved nih.gov.

Heteropoly Acids (HPAs) : Silica-supported heteropoly acids, such as H₃PW₁₂O₄₀, have been employed as efficient and eco-friendly solid acid catalysts for the liquid-phase esterification of camphene. These catalysts demonstrate high stability and allow for high yields of isobornyl esters with virtually 100% selectivity scispace.com.

Molecular Sieves : Various types of molecular sieves, including HZSM-5, SAPO-34, and Hβ zeolite, have been used as catalysts for the esterification of camphene with acetic acid. These materials offer high activity, high selectivity for isobornyl acetate, and are environmentally friendly, making them suitable for large-scale industrial production google.comgoogle.com.

Other Solid Acids : Lewis acids like anhydrous FeCl₃ and other solid catalysts such as titanium sulfate and zirconium-based solid superacids have also been investigated as effective and greener alternatives for synthesizing isobornyl esters google.comresearchgate.netmdpi.com.

These advanced catalyst systems represent a move towards cleaner and more sustainable manufacturing processes for isobornyl esters.

Data Tables

Table 1: Performance of Environmentally Benign Catalysts in Isobornyl Acetate Synthesis

| Catalyst System | Reactants | Camphene Conversion (%) | Isobornyl Acetate Selectivity (%) | Source |

| Tartaric Acid–Boric Acid | Camphene, Acetic Acid | 92.9 | 95.3 | nih.gov |

| Mandelic Acid–Boric Acid | Camphene, Acetic Acid | 91.2 | 95.1 | nih.gov |

| Anhydrous FeCl₃ | Camphene, Acetic Acid | ~99 | 94.0 | researchgate.net |

| Silica-Supported H₃PW₁₂O₄₀ | Camphene, Acetic Acid | 83.0 | ~100 | scispace.com |

| SAPO-34 Molecular Sieve | Camphene, Acetic Acid | 72.3 | 95.4 |

Table 2: Comparison of Synthesis Methods for Terpene Esters

| Method | Key Features | Catalyst/Reagents | Conditions | Advantages | Source |

| Transesterification | Equilibrium-driven reaction | CaO/LiOH or Ca(OH)₂/LiCl | Catalytic | High purity product | google.com |

| Acyl Halide Esterification | Irreversible reaction | Methacryloyl Chloride, Triethylamine | Room Temperature | High conversion | mdpi.com |

| Microwave-Assisted Synthesis | Rapid heating | DIC/DMAP | Solvent-free, short reaction times | High efficiency, reduced time | nih.gov |

| Green Catalysis (HCA) | Environmentally benign | Tartaric Acid–Boric Acid | 70 °C | Avoids corrosive acids | nih.gov |

| Green Catalysis (HPA) | Reusable solid acid | Silica-Supported H₃PW₁₂O₄₀ | 40 °C | High selectivity, catalyst reusable | scispace.com |

Utilization of Renewable Starting Materials

The synthesis of isobornyl esters is increasingly leveraging renewable starting materials, aligning with the principles of green chemistry. A primary renewable feedstock for this process is camphene, a bicyclic monoterpene. Camphene is readily produced by the isomerization of α-pinene, which is a major constituent of turpentine, a waste by-product from the industrial processing of wood. d-nb.info This positions turpentine oils as a viable substitute for fossil-derived chemicals in the synthesis of valuable compounds like isobornyl esters. d-nb.info

The general approach involves the acid-catalyzed esterification of camphene with various carboxylic acids. nih.govresearchgate.net These carboxylic acids, particularly short-chain ones like acetic acid and longer-chain fatty acids, can also be sourced from renewable biomass, further enhancing the green credentials of the synthesis. mdpi.comnih.gov

Research has focused on developing efficient and environmentally friendly catalysts for the liquid-phase esterification of camphene. researchgate.net One significant area of investigation involves the use of heterogeneous solid acid catalysts, which offer advantages in terms of catalyst recovery and reuse. For example, silica-supported H₃PW₁₂O₄₀ (PW), a strong heteropoly acid, has been shown to be an active and selective catalyst for the reaction of camphene with C₂, C₄, and C₆ short-chain fatty acids. researchgate.net This reaction yields isobornyl carboxylates with nearly 100% selectivity under mild conditions. researchgate.netscispace.com The use of a non-polar hydrocarbon solvent in this system helps to prevent the leaching of the catalyst, allowing for its reuse without significant loss of activity. researchgate.net

Another green catalytic approach involves the use of α-hydroxyl carboxylic acid (HCA) composite catalysts. nih.gov Studies have demonstrated a significant synergistic catalytic effect between HCAs, such as tartaric acid or mandelic acid, and boric acid. nih.govresearchgate.net These non-toxic and renewable catalysts can effectively promote the synthesis of isobornyl acetate from camphene and acetic acid. nih.govnih.gov

The synthesis of long-chain fatty acid isobornyl esters from renewable resources has also been explored. mdpi.comnih.gov Using camphene and C₁₂-C₁₈ fatty acids with titanium sulfate as a catalyst, isobornyl esters like isobornyl laurate have been successfully synthesized. mdpi.comnih.gov These longer-chain esters are noted for their low volatility and have potential applications as environmentally friendly plasticizers and surfactants. mdpi.com

Detailed research findings have optimized reaction conditions to maximize yield and selectivity. For instance, in the synthesis of isobornyl acetate using a tartaric acid-boric acid catalyst, a camphene conversion of 92.9% and an isobornyl acetate selectivity of 95.3% were achieved. nih.gov Similarly, for the synthesis of isobornyl laurate, optimal conditions using titanium sulfate as a catalyst resulted in a product content of 74.49%. mdpi.comnih.gov

The following tables summarize the findings from various studies on the synthesis of isobornyl esters from camphene.

Table 1: Synthesis of Isobornyl Acetate Using Renewable Catalysts

| Catalyst System | Reactants | Temp. (°C) | Time (h) | Camphene Conversion (%) | Isobornyl Acetate Selectivity (%) | Isobornyl Acetate GC Content (%) | Reference |

| Tartaric acid-boric acid | Camphene, Acetic acid | 70 | 16 | 92.9 | 95.3 | 88.5 | nih.gov |

| Mandelic acid-boric acid | Camphene, Acetic acid | 70 | 18 | 91.2 | 95.1 | 86.7 | mdpi.com |

| FeCl₃ | Camphene, Glacial acetic acid | 25 | 2 | ~99 | 94 | >88 (yield) | researchgate.net |

Table 2: Synthesis of Long-Chain Fatty Acid Isobornyl Esters

| Product | Catalyst | Reactant Ratio (Acid:Camphene) | Temp. (°C) | Time (h) | Product GC Content (%) | Reference |

| Isobornyl Laurate | Titanium sulfate | 2.5:1 (molar) | 80 | 25 | 74.49 | mdpi.comnih.gov |

| Isobornyl Myristate | Titanium sulfate | similar to lauric acid | 80 | >25 | Not specified | mdpi.comnih.gov |

| Isobornyl Palmitate | Titanium sulfate | similar to lauric acid | 80 | >25 | Not specified | mdpi.comnih.gov |

| Isobornyl Stearate | Titanium sulfate | 1.5:1 (molar) | 80 | 50 | Not specified | mdpi.com |

Biocatalysis and Stereoselective Synthesis of Isobornyl Esters

Enantioselective Hydrolysis of Racemic Isobornyl Esters

The synthesis of camphor (B46023) from α-pinene often proceeds through a racemic isobornyl ester intermediate, which is then hydrolyzed and oxidized. d-nb.inforesearchgate.net The enantioselective hydrolysis of these racemic isobornyl esters presents a strategic approach to access optically pure isoborneol (B83184) and, subsequently, specific camphor isomers. d-nb.info This method circumvents non-selective chemical hydrolysis, allowing for the isolation of both enantiomers in high purity. researchgate.net

Enzymatic kinetic resolution (EKR) is a powerful technique for separating racemic mixtures. In the context of isobornyl esters, esterases are employed to selectively hydrolyze one enantiomer of the ester, leaving the other unreacted. This process yields an optically enriched alcohol and the unreacted ester, which can then be separated. mdpi.comnih.gov Screening of various commercial lipases and esterases has shown that specific esterases exhibit exceptionally high enantioselectivity for this transformation. d-nb.inforesearchgate.net

Esterase B (EstB) from Burkholderia gladioli has been identified as a highly effective biocatalyst for the kinetic resolution of racemic isobornyl esters. d-nb.inforesearchgate.net This water-soluble enzyme, which belongs to a novel class of esterases with a β-lactamase fold, shows a strong preference for short-chain fatty acid esters. nih.govnih.gov

Research has demonstrated that EstB displays remarkable activity and enantioselectivity in the hydrolysis of rac-isobornyl butyrate. The reaction yields (+)-isoborneol with very high optical purity (>98% enantiomeric excess, ee). d-nb.info The enzyme's specificity allows for the efficient separation of the racemic mixture, making it a valuable tool for producing enantiopure (+)-isoborneol. researchgate.net

| Substrate | Product | Enantiomeric Excess (ee) of Product | Reference |

| rac-Isobornyl butyrate | (+)-Isoborneol | >98% | d-nb.info |

| rac-Isobornyl acetate (B1210297) | (+)-Isoborneol | 89% | d-nb.info |

Esterase C (EstC) from Rhodococcus rhodochrous is another enzyme that has shown outstanding enantioselectivity in the hydrolysis of monoterpenyl esters. d-nb.inforesearchgate.net While EstB from B. gladioli is highly selective for isobornyl esters, EstC exhibits a pronounced selectivity for the diastereomeric bornyl esters. d-nb.info Specifically, EstC shows high enantioselectivity towards rac-bornyl butyrate, producing (-)-borneol in 97% ee. d-nb.info However, in the context of isobornyl esters, its selectivity is less pronounced compared to EstB. d-nb.info Esterases from Rhodococcus species are known for their broad substrate specificity, often preferring short-chain aliphatic esters. nih.govsemanticscholar.org

The structure of the acyl moiety of the isobornyl ester plays a crucial role in the enantioselectivity of the enzymatic hydrolysis. Studies have shown that for both EstB and EstC, the enantioselectivity is significantly higher with an increase in the chain length of the acyl group. d-nb.inforesearchgate.net

When comparing isobornyl acetate and isobornyl butyrate as substrates for EstB, the butyryl ester consistently yields a product with higher enantiomeric excess. The hydrolysis of rac-isobornyl butyrate produced (+)-isoborneol in >98% ee, whereas the hydrolysis of rac-isobornyl acetate resulted in an ee of 89%. d-nb.info This suggests that the longer acyl chain of the butyrate provides a better fit within the enzyme's active site, enhancing the stereochemical recognition and leading to a more selective transformation. This trend of improved selectivity with butyryl esters compared to acetates was observed for several esterases in the resolution of isoborneol and borneol esters. d-nb.info

| Enzyme | Substrate | Enantioselectivity (E value) | Product ee | Reference |

| Esterase B (B. gladioli) | rac-Isobornyl butyrate | >100 | >98% | d-nb.inforesearchgate.net |

| Esterase B (B. gladioli) | rac-Isobornyl acetate | - | 89% | d-nb.info |

| Esterase C (R. rhodochrous) | rac-Isobornyl butyrate | >100 | - | researchgate.net |

The enzymatic kinetic resolution of racemic isobornyl esters is a key enabling step for the asymmetric synthesis of valuable chiral monoterpenoids. d-nb.inforesearchgate.net Optically pure (+)-isoborneol, obtained from the EstB-catalyzed hydrolysis of rac-isobornyl esters, is a direct precursor to (-)-camphor through a simple oxidation step. d-nb.inforesearchgate.net

This biocatalytic approach provides a facile and sustainable route to optically pure (1S)-camphor, which is otherwise difficult to obtain, unlike the readily available (1R)-camphor from natural sources. d-nb.inforesearchgate.net By integrating the kinetic resolution of isobornyl butyrate into the existing industrial process for producing camphor from α-pinene, this method allows for the synthesis of optically pure monoterpenols from a renewable side-product. researchgate.net This strategy highlights the potential of biocatalysis to add value to existing chemical production streams by enabling the synthesis of high-purity chiral isomers. nih.govresearchgate.net

Enzymatic Kinetic Resolution using Esterases

Chemo-Enzymatic Approaches for Acrylation of Biobased Precursors

Chemo-enzymatic synthesis combines the high selectivity of biocatalysts with the broad reaction scope of chemical catalysis. nih.govresearchgate.net This strategy is particularly useful for producing functionalized bio-based monomers from renewable feedstocks. researchgate.netnih.gov

Following the enzymatic production of a chiral alcohol like isoborneol, subsequent chemical modification can introduce new functionalities. Acrylation, the addition of an acrylate (B77674) group, is a significant transformation that converts alcohols into acrylate esters, which are valuable monomers for polymer synthesis. researchgate.netumich.edu A chemo-enzymatic route could involve the initial enzymatic resolution of a racemic isobornyl ester to produce enantiopure isoborneol, followed by a chemical acrylation step.

For example, studies have shown the successful synthesis of 2-exo-acrylate esters from camphor-derived 2-exo-hydroxybornyl-10-sulfonamides by treating them with acryloyl chloride. researchgate.netumich.edu This demonstrates the chemical feasibility of converting the hydroxyl group of a bornane scaffold, similar to isoborneol, into an acrylate ester. Combining such a chemical step with a preceding enzymatic resolution would constitute a powerful chemo-enzymatic cascade for producing chiral, bio-based acrylate monomers from racemic isobornyl esters. d-nb.info This approach leverages the strengths of both catalytic domains to transform simple bio-based precursors into high-value, functionalized molecules. acs.org

Polymerization Chemistry and Materials Science Applications of Isobornyl Esters

Monomer Design and Polymerization Mechanisms

The unique structure of isobornyl esters, particularly isobornyl (meth)acrylates, allows for their polymerization through various mechanisms, leading to polymers with distinct characteristics.

Free-radical polymerization is a common method for polymerizing isobornyl (meth)acrylates. Isobornyl methacrylate (B99206) (IBOMA) facilitates free-radical polymerization, forming polymers with a high glass transition temperature (Tg). atamanchemicals.com The polymerization of methacrylic esters, in general, is less rapid than their corresponding acrylates. atamanchemicals.com The bulky and rigid bicyclic isobornyl groups can hinder molecular interactions between polymer chains. tandfonline.com

The kinetics of the free-radical polymerization of isobornyl methacrylate (IBoMA) have been studied using techniques like differential scanning calorimetry (DSC). acs.orgresearchgate.net The polymerization rate increases from the start of the reaction until it reaches a maximum, a phenomenon attributed to the continuous decrease in the termination rate, known as the gel effect. arxiv.org This effect is primarily caused by a sharp decrease in initiation efficiency. arxiv.org The addition of other polymers, such as polyisobutylenes (PIB), can influence the polymerization kinetics by altering the free volume of the system. acs.orgarxiv.org

A study on the copolymerization of isobornyl methacrylate (IBMA) and methyl methacrylate (MMA) via free-radical polymerization in an aqueous suspension utilized 1,1,3,3-tetramethylbutyl peroxy-2-ethyl hexanoate (B1226103) as the initiator and n-octyl mercaptan as a chain transfer agent. chemicalbook.com Another investigation into the free-radical copolymerization of N-methyl acrylamide (B121943) (NMA) with isobornyl acrylate (B77674) (IBA) and isobornyl methacrylate (IBM) was conducted in N,N′-dimethyl formamide (B127407) (DMF) at 60 ± 1°C using 2,2′-azobisisobutyronitrile (AIBN) as the initiator. researchgate.net

Table 1: Initiators and Conditions for Free-Radical Polymerization of Isobornyl (Meth)acrylates

| Monomer(s) | Initiator | Solvent/Medium | Temperature (°C) | Reference |

|---|---|---|---|---|

| Isobornyl Methacrylate (IBoMA) | Benzoyl Peroxide (BPO) | - | 80 | researchgate.net |

| Isobornyl Methacrylate (IBMA), Methyl Methacrylate (MMA) | 1,1,3,3-tetramethylbutyl peroxy-2-ethyl hexanoate | Aqueous Suspension | - | chemicalbook.com |

| Isobornyl Acrylate (IBA), N-methyl acrylamide (NMA) | 2,2′-azobisisobutyronitrile (AIBN) | N,N′-dimethyl formamide (DMF) | 60 ± 1 | researchgate.net |

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. wikipedia.org This method has been successfully applied to the polymerization of isobornyl acrylate (iBoA). acs.orguclouvain.beresearchgate.net

A detailed kinetic modeling study of the ATRP of iBoA has been conducted, combining a comprehensive reaction scheme with considerations for diffusional limitations. acs.orguclouvain.beresearchgate.net The study found good agreement with experimental data for polymerization rate, average chain length, and polydispersity index under conditions ranging from 323 to 348 K. acs.orgresearchgate.net Key findings from this modeling include:

βC-scission reactions are insignificant under these conditions. acs.orgresearchgate.net

Backbiting reactions lead to a slight decrease in the polymerization rate and control at high conversions. acs.orgresearchgate.net

Termination is subject to diffusional limitations throughout the ATRP process. acs.orgresearchgate.net

Diffusional limitations on deactivation become significant at higher conversions. acs.orgresearchgate.net

ATRP of isobornyl acrylate can be used to prepare block copolymers, for instance with n-butyl acrylate. atamanchemicals.com Acrylate-based block copolymers synthesized via ATRP, incorporating isobornyl acrylate hard blocks, have been evaluated for drug delivery applications. acs.org

Table 2: Conditions for ATRP of Isobornyl Acrylate

| Temperature (K) | Targeted Chain Lengths | Initial Activator/Deactivator Concentrations (mol m⁻³) | Reference |

|---|

Isobornyl esters are frequently copolymerized with other monomers to tailor the properties of the resulting polymers for specific applications. foreverest.net The incorporation of the bulky isobornyl group can impart desirable characteristics such as improved thermal stability and optical properties. dergi-fytronix.com

For example, copolymers of isobornyl methacrylate (IBMA) and benzyl (B1604629) methacrylate (BzMA) have been synthesized via free radical polymerization. dergi-fytronix.comdergi-fytronix.com The thermal stability of these copolymers was found to increase with a higher content of BzMA units, while the glass transition temperature increased with a higher content of IBMA units. dergi-fytronix.comdergi-fytronix.com

Isobornyl acrylate (IBA) has been copolymerized with methyl methacrylate (MMA) and acrylonitrile (B1666552) (AN) through radical copolymerization. springerprofessional.de Additionally, waterborne polyurethane has been modified with isobornyl acrylate (IBOA) through emulsion polymerization to improve properties like water resistance and tensile strength. researchgate.net The copolymerization of bio-based isobornyl methacrylate (IBOMA) with 2-octyl acrylate (2-OA) has also been explored for producing latexes for coating applications. ehu.es

Furthermore, linear acrylic copolymers based on isobornyl acrylate (IBOA) and isobutyl acrylate (IsoBA) have been synthesized by radical photopolymerization. researchgate.net

Table 3: Examples of Isobornyl Ester Copolymers and Their Properties

| Comonomer 1 | Comonomer 2 | Polymerization Method | Key Property Influence | Reference |

|---|---|---|---|---|

| Isobornyl Methacrylate (IBMA) | Benzyl Methacrylate (BzMA) | Free Radical Polymerization | Increased IBMA content raises Tg; Increased BzMA content improves thermal stability. | dergi-fytronix.comdergi-fytronix.com |

| Isobornyl Acrylate (IBA) | Methyl Methacrylate (MMA) | Radical Copolymerization | - | springerprofessional.de |

| Isobornyl Acrylate (IBA) | Acrylonitrile (AN) | Radical Copolymerization | - | springerprofessional.de |

| Isobornyl Acrylate (IBOA) | Waterborne Polyurethane (WPU) | Emulsion Polymerization | Improved water resistance and tensile strength. | researchgate.net |

| Isobornyl Methacrylate (IBOMA) | 2-Octyl Acrylate (2-OA) | Emulsion Polymerization | Suitable for latex coatings. | ehu.es |

Photochemical crosslinking is a technique used to form network structures in polymers through light-induced reactions. This method is particularly relevant for applications requiring durable and chemically resistant materials. Photopolymerization, initiated by exposure to a high-intensity light source, is a well-established technology for manufacturing polymers. researchgate.net

In the context of isobornyl ester polymers, photochemically crosslinked networks have been prepared by introducing a crosslinking agent. For instance, photochemically crosslinked poly(IBOA-co-IsoBA) was created by incorporating small amounts of 1,6-hexanedioldiacrylate as a crosslinking agent during the radical photopolymerization of isobornyl acrylate (IBOA) and isobutyl acrylate (IsoBA). researchgate.net Similarly, chemically crosslinked polymer networks of poly(IBOA-co-2-EHA) were synthesized through free radical photopolymerization/crosslinking reactions of IBOA and 2-Ethylhexylacrylate (2-EHA) in the presence of 1,6-hexanedioldiacrylate (HDDA). researchgate.net Infrared spectroscopy confirmed high conversion rates of the acrylic double bonds in these reactions. researchgate.net

Isobornyl acrylate is also utilized as a photo-polymerizable monomer in the fabrication of micro-fluidic devices due to its favorable properties such as inertness, transparency, and resolution. atamanchemicals.com

Structure-Property Relationships in Isobornyl Ester Polymers

The distinct chemical structure of isobornyl esters, particularly the presence of the bulky bicyclic group, significantly influences the properties of their corresponding polymers.

The most prominent feature of isobornyl esters is the rigid and bulky bicyclic isobornyl group. tandfonline.com This structural element imparts significant steric hindrance, which in turn affects the polymer's macroscopic properties. rsc.org

The presence of the isobornyl group leads to polymers with high glass transition temperatures (Tg). dergi-fytronix.com For instance, poly(isobornyl methacrylate) (PIBMA) exhibits a Tg ranging from 170 to 206 °C, depending on the chain tacticity. acs.org The Tg of poly(isobornyl acrylate) is reported to be around 94 °C. sigmaaldrich.comresearchgate.net This high Tg is a direct consequence of the restricted chain mobility imposed by the bulky side group. researchgate.net

The bicyclic structure also contributes to the hardness and rigidity of the resulting polymers. atamanchemicals.comrsc.org The steric bulk of the isobornyl group can hinder intermolecular interactions between polymer chains, which can be advantageous in certain applications. tandfonline.com For example, in polyurethanes grafted with poly(isobornyl acrylate), the isobornyl groups were intended to impede molecular interactions between the polyurethane chains. tandfonline.com

Furthermore, the nonpolar nature of the bridged cyclic structure in isobornyl (meth)acrylates contributes to their compatibility with various resins and solvents. foreverest.net

Table 4: Glass Transition Temperatures (Tg) of Isobornyl Ester Homopolymers

| Polymer | Glass Transition Temperature (Tg) | Reference |

|---|---|---|

| Poly(isobornyl methacrylate) (PIBMA) | 110 - 200 °C | dergi-fytronix.com |

| Poly(isobornyl methacrylate) (PIBMA) | 170 - 206 °C | acs.org |

| Poly(isobornyl acrylate) (PIBOA) | 94 °C | sigmaaldrich.comresearchgate.net |

Impact of Monomer Composition on Thermomechanical Properties of Copolymers

The incorporation of isobornyl esters, such as isobornyl methacrylate (IBMA) or isobornyl acrylate (IBOA), into copolymer structures significantly influences their thermomechanical properties. The bulky and rigid bicyclic isobornyl group plays a crucial role in determining the final characteristics of the material. By carefully selecting comonomers and adjusting their ratios, it is possible to tailor the properties of the resulting copolymers for specific applications.

For instance, copolymerizing IBMA with monomers that have a lower glass transition temperature, like benzyl methacrylate (BzMA), can result in a more processable thermoplastic material. dergi-fytronix.com The high Tg of poly(isobornyl methacrylate) (PIBMA) can limit its processability, but forming copolymers makes them softer and easier to handle. dergi-fytronix.com This modulation of properties allows for the development of materials with a balance of thermal stability and processability, suitable for applications such as fiber optics and contact lenses. dergi-fytronix.com

Glass Transition Temperature (Tg) Modulation

A key feature of isobornyl ester copolymers is the ability to adjust the glass transition temperature (Tg) over a wide range by varying the monomer composition. researchgate.net The rigid, bulky isobornyl group restricts the mobility of polymer chains, leading to a high Tg for its homopolymers. eastomat.commdpi.com Poly(isobornyl methacrylate) (PIBMA) can have a Tg ranging from 110°C to over 200°C, depending on factors like molecular weight and tacticity. dergi-fytronix.commdpi.com

When isobornyl esters are copolymerized with other monomers, the Tg of the resulting copolymer typically falls between the Tgs of the respective homopolymers. dergi-fytronix.com This allows for precise control over the material's thermal properties.

Increasing Isobornyl Ester Content: As the proportion of the isobornyl ester monomer in the copolymer increases, the Tg of the material generally increases. dergi-fytronix.com This is demonstrated in copolymers of isobornyl methacrylate (IBMA) and benzyl methacrylate (BzMA), where a higher IBMA content leads to a higher Tg. dergi-fytronix.comdergi-fytronix.com

Comonomer Selection: The choice of comonomer is critical. Copolymerizing isobornyl acrylate (IBOA) with isobutyl acrylate (IsoBA) allows for the creation of copolymers with Tg values ranging from approximately -24°C (249 K) to 42°C (315 K). researchgate.net Similarly, statistical copolymerization of IBOMA with tridecyl methacrylate (C13MA) can yield copolymers with a tunable Tg between -52°C and 169°C. researchgate.net

This ability to modulate the Tg is essential for creating materials for diverse applications, from heat-resistant engineering thermoplastics to more flexible materials. mdpi.com

Table 1: Glass Transition Temperatures (Tg) of Isobornyl Ester Copolymers

| Copolymer System | Comonomer | Tg Range (°C) | Reference |

|---|---|---|---|

| Poly(isobornyl methacrylate-co-benzyl methacrylate) | Benzyl Methacrylate (BzMA) | 95.8 to 173.5 | dergi-fytronix.com |

| Poly(isobornyl acrylate-co-isobutyl acrylate) | Isobutyl Acrylate (IsoBA) | -24 to 42 | researchgate.net |

| Poly(isobornyl methacrylate-co-tridecyl methacrylate) | Tridecyl Methacrylate (C13MA) | -52 to 169 | researchgate.net |

Amorphous Character and Phase Behavior

Copolymers derived from isobornyl esters generally exhibit an amorphous structure. researchgate.net This lack of crystallinity is crucial for applications requiring high optical transparency. The bulky side group of the isobornyl ester hinders the regular packing of polymer chains, which is necessary for crystallization to occur.

Hydrophobicity and Moisture Resistance due to Isobornyl Group

The isobornyl group, being a bulky, cyclic hydrocarbon moiety, imparts significant hydrophobicity to polymers. dergi-fytronix.com This characteristic leads to low water absorption in materials containing isobornyl esters. dergi-fytronix.com This moisture resistance is a valuable property for applications where dimensional stability and performance in humid environments are critical.

The hydrophobic nature of the isobornyl group contributes to the water repellency of coatings formulated with these monomers. eastomat.com In hybrid polymer-inorganic membranes, varying the ratio of hydrophilic to hydrophobic monomers (such as acrylates) allows for the control of water uptake in the final material. lp.edu.ua Surfaces of hydrophobic polymers can be modified with additives, but the inherent hydrophobicity of the polymer backbone, such as one containing isobornyl groups, provides a fundamental resistance to water. nih.gov

UV and Weathering Stability of Isobornyl Ester-Based Materials

Polymers based on isobornyl esters are known for their excellent stability against ultraviolet (UV) radiation and weathering. eastomat.comsfdchem.com This durability makes them suitable for outdoor applications and in products exposed to sunlight. Isobornyl acrylate, for example, possesses excellent chemical stability and can resist degradation from UV radiation and oxidation. sfdchem.com

This inherent stability is a key advantage in formulations for coatings and adhesives, preventing yellowing upon UV exposure. eastomat.com While UV stabilizers are often added to polymers like polyesters to prevent photodegradation, building a polymer with inherently UV-stable monomers like isobornyl esters can be an effective strategy to ensure long-term performance and reduce the potential leaching of low molecular weight additives. strath.ac.uk

Low Shrinkage during Polymerization for Precision Applications

A significant advantage of using isobornyl esters, particularly isobornyl methacrylate (IBOMA), in polymerization is the resulting low volume shrinkage. eastomat.comscite.ai Polymerization shrinkage can induce stress in materials, leading to defects like microleakage or dimensional inaccuracies, which is a major concern in precision applications such as dental resins and optical adhesives. nih.govcompendiumlive.com

Studies on dental resin composites have shown that incorporating IBOMA can significantly reduce polymerization shrinkage. scite.airesearchgate.net When used to substitute or in combination with other diluent monomers like TEGDMA, IBOMA leads to lower gap formation at the material interface. scite.airesearchgate.net The use of isobornyl methacrylate nanogels has also been explored as a strategy to lower polymerization shrinkage and stress in resin matrices. nih.gov

Table 2: Polymerization Shrinkage of Resins

| Resin System | Key Monomer | Polymerization Shrinkage | Reference |

|---|---|---|---|

| Standard Dental Composites | Various Methacrylates | 0.9 vol% to 3.7 vol% | compendiumlive.com |

| N'Durance® Composite | Dimer Chemistry Blend | ~1.2 vol% | compendiumlive.com |

| Filtek® LS | Low-Shrinkage Chemistry | ~0.7 vol% to 0.9 vol% | compendiumlive.com |

Optical Properties of Isobornyl Ester Polymers (e.g., Refractive Index, Transparency)

Polymers derived from isobornyl esters are highly valued for their excellent optical properties, including high transparency and a high refractive index. dergi-fytronix.comeastomat.commdpi.com These characteristics make them ideal for a variety of optical applications, such as lenses, light-waveguide device films, and optical adhesives. dergi-fytronix.comeastomat.comresearchgate.net

The high optical clarity and gloss are attributed to the amorphous nature of these polymers. eastomat.com The bulky isobornyl group disrupts chain packing, preventing the formation of crystalline regions that would scatter light. scribd.com This results in materials with high light transmittance. eastomat.comscribd.com

Table 3: List of Compounds

| Compound Name | Abbreviation |

|---|---|

| Isobornyl Methacrylate | IBMA / IBOMA |

| Isobornyl Acrylate | IBOA |

| Benzyl Methacrylate | BzMA |

| Isobutyl Acrylate | IsoBA |

| Tridecyl Methacrylate | C13MA |

| N-vinylpyrrolidone | NVP |

| Glycidyl (B131873) Methacrylate | GMA |

| Maleic Anhydride | MAn |

| Polystyrene | PS |

| Poly(ethylene oxide) | PEO |

| Poly(methyl methacrylate) | PMMA |

Enhanced Hardness, Adhesion, and Abrasion Resistance in Coatings and Adhesives

Isobornyl esters, particularly isobornyl acrylate (IBOA) and isobornyl methacrylate (IBOMA), are key monomers in the formulation of high-performance coatings and adhesives, primarily due to their unique molecular structure which imparts a desirable combination of properties. The bulky, bicyclic isobornyl group is a significant contributor to the hardness and thermal stability of the resulting polymers. eastomat.comkowachemical.com This rigid structure increases the glass transition temperature (Tg) of the polymer, leading to harder and more scratch-resistant surfaces. eastomat.comulprospector.com For instance, the homopolymer of IBOA has a high glass transition temperature of 94°C. google.com

The incorporation of isobornyl esters into polymer chains enhances adhesion to a variety of substrates, including challenging low-energy surfaces like polyolefins. ulprospector.comatamanchemicals.com The large polycyclic side chains are believed to amplify the influence of Van der Waals forces, which increases the intermolecular attraction between the coating and the substrate. ulprospector.com This improved adhesion can reduce or eliminate the need for primers, leading to more efficient coating processes. ulprospector.com

Furthermore, polymers containing isobornyl esters exhibit excellent abrasion resistance. foreverest.netjindunchem-med.com This property is crucial for coatings in high-wear applications. The combination of hardness, flexibility, and strong adhesion contributes to a durable finish that can withstand mechanical stress and wear over time. kowachemical.comsfdchem.com When used as a reactive diluent, IBOA can significantly improve the scratch resistance and weatherability of radiation-cured coatings without compromising their hardness and flexibility. royal-chem.com

The table below summarizes the key property enhancements provided by isobornyl esters in coatings and adhesives.

| Property | Enhancement Mechanism | Resulting Benefit |

| Hardness | The rigid, bicyclic structure of the isobornyl group increases the polymer's glass transition temperature (Tg). eastomat.comulprospector.com | Increased scratch and mar resistance. atamanchemicals.comchemicalbook.com |

| Adhesion | The bulky side chains enhance Van der Waals forces between the polymer and the substrate. ulprospector.com | Improved bonding to a wide range of materials, including plastics and metals. ulprospector.comatamanchemicals.comforeverest.net |

| Abrasion Resistance | A combination of high hardness and good flexibility allows the coating to withstand mechanical wear. kowachemical.comsfdchem.com | Enhanced durability and longevity of the coated surface. sfdchem.comroyal-chem.com |

Advanced Material Applications Research

Isobornyl esters are integral to the development of high-performance coatings, particularly in UV/EB curable systems. foreverest.netguidechem.com As reactive diluents, they effectively reduce the viscosity of formulations, allowing for higher solids content and lower volatile organic compound (VOC) emissions. foreverest.netguidechem.com The bulky isobornyl group contributes to low polymerization shrinkage, which improves the integrity and adhesion of the cured film. eastomat.comforeverest.net

In the automotive and industrial sectors, coatings formulated with isobornyl esters exhibit exceptional weather resistance, high gloss, and chemical resistance. atamanchemicals.comchemicalbook.comforeverest.net The spatial hindrance provided by the bicyclic structure helps to protect the polymer backbone from degradation by UV radiation, moisture, and chemicals. foreverest.net This leads to coatings with excellent long-term durability and color stability. eastomat.com

Research has shown that the inclusion of IBOA in epoxy acrylate formulations significantly reduces internal stress and volume shrinkage, leading to improved adhesion, impact resistance, and scratch resistance. royal-chem.com These properties are critical for protective coatings on metal, plastic, and wood substrates. foreverest.net

In the field of advanced adhesives and sealants, isobornyl esters are valued for their ability to enhance bonding strength and durability. eastomat.comguidechem.com They are used in a variety of adhesive types, including pressure-sensitive adhesives (PSAs), structural adhesives, and UV-curable adhesives. eastomat.comresearchgate.net

In pressure-sensitive adhesives, the incorporation of monomers like IBOA can increase the glass transition temperature, which in turn improves the cohesive strength and shear resistance of the adhesive. google.commdpi.com A study on acrylic latex pressure-sensitive adhesives demonstrated that sustainable bio-based isobornyl methacrylate (IBOMA) could serve as an effective alternative to petroleum-based methyl methacrylate, influencing adhesive properties like loop tack, peel strength, and shear strength. researchgate.net

The excellent adhesion of isobornyl ester-based polymers to a wide range of substrates makes them suitable for demanding applications where strong and reliable bonds are required. ulprospector.com Their low shrinkage during curing ensures that the adhesive bond remains stress-free and maintains its integrity over time. foreverest.net

The following table highlights the performance benefits of isobornyl esters in advanced adhesive and sealant formulations.

| Performance Metric | Contribution of Isobornyl Ester | Application Benefit |

| Bond Strength | The rigid molecular structure contributes to high shear and peel resistance. eastomat.com | Creates strong, durable bonds for structural applications. |

| Cohesion | Increases the glass transition temperature (Tg) of the adhesive polymer. mdpi.com | Improves the internal strength of pressure-sensitive adhesives. |

| Substrate Adhesion | Enhances intermolecular forces for better bonding to diverse materials. ulprospector.com | Provides versatile adhesion to metals, plastics, and composites. eastomat.comulprospector.com |

| Durability | Imparts UV, moisture, and chemical resistance to the adhesive. eastomat.comforeverest.net | Ensures long-term performance in harsh environments. |

Polymers derived from isobornyl esters, such as poly(isobornyl methacrylate), are utilized in optical applications due to their excellent optical clarity, thermal stability, and resistance to UV radiation. ontosight.ai The inherent transparency and non-yellowing nature of these polymers make them suitable for manufacturing ophthalmic lenses, contact lenses, and other optical components. ontosight.ai

The refractive index of poly(isobornyl methacrylate) is approximately 1.500. scipoly.com This property, combined with its transparency, allows for its use in light-waveguide devices and other optical materials where precise light transmission is critical. researchgate.net

The low water absorption of these polymers, a result of the hydrophobic isobornyl group, helps to maintain the dimensional stability and optical properties of the material in varying humidity conditions. atamanchemicals.com This is particularly important for applications where consistent performance is required over a long period.

Isobornyl esters are investigated for use in the formulation of various biomedical materials due to their biocompatibility and desirable physical properties. ontosight.aiontosight.ai In dentistry, isobornyl methacrylate (IBOMA) is explored as a diluent co-monomer in dental resin composites. researchgate.netbohrium.com Its low viscosity and potential to reduce polymerization shrinkage are advantageous in creating durable and dimensionally stable dental restorations. foreverest.netresearchgate.net

Studies have shown that incorporating IBOMA in dental resin formulations can influence their physical and mechanical properties. researchgate.netbohrium.com For instance, the combination of IBOMA with other monomers like triethylene glycol dimethacrylate (TEGDMA) in a bisphenol glycidyl methacrylate (Bis-GMA) based resin has been found to yield good curing performance and high physical-mechanical properties, while also reducing volumetric shrinkage. researchgate.netscielo.br

Beyond dental applications, the biocompatible nature of isobornyl ester-based polymers makes them candidates for use in medical devices and drug delivery systems. ontosight.aiontosight.ai For example, they have been used in the development of transdermal patches for drug delivery, where they can improve the adhesion and tack of the patch to the skin. mdpi.com

Isobornyl esters can also function as additives to modify the properties of other plastics. foreverest.net When incorporated into plastic formulations, they can act as a plasticizer, improving flexibility and processing characteristics. foreverest.netforeverest.net

The addition of isobornyl (meth)acrylate can also enhance the thermal stability and oxidation resistance of plastics. foreverest.net The unique structure of the isobornyl group can impart improved weather resistance and durability to the final plastic product. foreverest.net These esters are particularly useful for producing decorative and protective coatings for various engineering plastics, such as polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and polycarbonate (PC). foreverest.netforeverest.net

Intermediates in Fine Chemical Synthesis (e.g., Resin Additives)chemicalbook.com

Isobornyl esters are significant intermediates in the field of fine chemical synthesis, particularly in the development of specialized polymers and resin additives. Their unique bridged-ring structure provides a combination of hardness and flexibility to the resulting polymers. foreverest.net The most prominent examples in materials science are isobornyl acrylate (IBOA) and isobornyl methacrylate (IBOMA), which serve as monomers and reactive diluents in the synthesis of high-performance resins. foreverest.netguidechem.com These esters act as a crucial link, transforming raw materials like camphene (B42988) into functional components for advanced materials used in coatings, inks, adhesives, and plastics. jingze-chem.commdpi.com

The synthesis of isobornyl esters often involves the acid-catalyzed reaction of camphene with a corresponding carboxylic acid. nih.govemerald.com Research has focused on optimizing these synthetic routes to maximize yield and selectivity, demonstrating their role as purpose-built chemical intermediates. For instance, the synthesis of long-chain fatty acid isobornyl esters, which can be used as plastic additives, has been systematically studied. nih.gov

One detailed study focused on the synthesis of isobornyl laurate from camphene and lauric acid using a titanium sulfate (B86663) catalyst. nih.gov The research identified optimal reaction conditions to maximize the yield of the ester, showcasing a clear pathway from basic feedstocks to a valuable intermediate. nih.gov

| Parameter | Optimal Condition | Result |

|---|---|---|

| Molar Ratio (Lauric Acid : Camphene) | 2.5 : 1 | Content of Isobornyl Laurate in product: 74.49% |

| Mass Ratio (Titanium Sulfate : Camphene) | 0.25 : 1 | |

| Reaction Temperature | 80 °C | |

| Reaction Time | 25 hours |

Similarly, isobornyl acetate (B1210297), an important intermediate for fragrances and the synthesis of isoborneol (B83184), is prepared from camphene and acetic acid. emerald.com Studies have explored various composite catalysts to enhance reaction efficiency. The data below illustrates how different α-hydroxyl carboxylic acid composite catalysts affect the conversion of camphene and the yield of isobornyl acetate. emerald.com

| Catalyst System | Camphene Conversion Rate (%) | Isobornyl Acetate GC Content (%) | Isobornyl Acetate Selectivity (%) |

|---|---|---|---|

| Tartaric Acid–Boric Acid | 92.9 | 88.5 | 95.3 |

| Mandelic Acid–Boric Acid | 91.2 | 86.7 | 95.1 |

Once synthesized, these isobornyl ester intermediates are incorporated into resin systems. They are widely used as reactive diluents in UV-curable formulations for coatings and 3D printing. foreverest.net In this role, they reduce the viscosity of the resin system, which improves processing and application, while also becoming part of the final cured polymer network. foreverest.netjingze-chem.com This incorporation enhances key properties of the final material, such as hardness, adhesion, gloss, and resistance to weathering and chemicals. foreverest.netguidechem.com

A study on UV-curable resins for stereolithography 3D printing demonstrated the role of isobornyl acrylate as a functional intermediate. A urethane (B1682113) acrylate oligomer was blended with different ratios of IBOA and another reactive diluent, hexanediol (B3050542) diacrylate (HDDA), to modify the final properties of the printed material. The inclusion of IBOA was shown to improve thermal stability and tensile strength.

| Formulation Code | Urethane Acrylate Oligomer (Wt. %) | Isobornyl Acrylate (IBOA) (Wt. %) | Hexanediol Diacrylate (HDDA) (Wt. %) |

|---|---|---|---|

| SA-PUA (Virgin Resin) | 100 | 0 | 0 |

| SA-PUA-IBOA 10 | 90 | 10 | 0 |

| SA-PUA-IBOA 30 | 70 | 30 | 0 |

| SA-PUA-HDDA 10 | 90 | 0 | 10 |

| SA-PUA-HDDA 30 | 70 | 0 | 30 |

Spectroscopic and Advanced Analytical Characterization of Isobornyl Esters

Chromatographic Techniques for Purity and Composition Analysis

Chromatography is a powerful tool for separating the components of a mixture, allowing for both qualitative identification and quantitative measurement. For isobornyl esters, gas and liquid chromatography are the most pertinent methods.

Gas chromatography (GC) is a robust and widely employed technique for the quantitative analysis of volatile and thermally stable compounds like isobornyl esters. It is particularly effective for monitoring the progress of synthesis reactions and determining the purity of the final product.

In the synthesis of isobornyl acetate (B1210297) from camphene (B42988) and acetic acid, GC is used to quantify the conversion of camphene and the yield of the desired ester. For instance, a study utilizing an α-hydroxyl carboxylic acid composite catalyst reported the use of GC to analyze the reaction products. nih.govnih.gov The main components identified and quantified were tricyclene, unreacted camphene, isoborneol (B83184), fenchyl acetate, and the primary product, isobornyl acetate. nih.gov Under optimal conditions, the GC content of isobornyl acetate reached 88.5%, which increased to 98% after purification by vacuum fractionation. nih.govnih.gov

Similarly, in the synthesis of long-chain fatty acid isobornyl esters (such as laurate, myristate, palmitate, and stearate) from camphene and C12-C18 fatty acids, GC was the primary method for quantitative analysis. mdpi.comnih.gov The purity of the synthesized esters was determined using the area-normalization method in the GC chromatograms. For example, purified isobornyl laurate, isobornyl myristate, and isobornyl palmitate showed GC purities of 95.02%, 97.81%, and 96.57%, respectively. mdpi.com The technique is also crucial for optimizing reaction conditions by systematically varying parameters like reactant molar ratios, catalyst concentration, temperature, and reaction time to maximize the yield of the target isobornyl ester. mdpi.com

The resolution of isobornyl esters and their isomers, such as bornyl esters, can also be achieved using GC, often in combination with mass spectrometry for definitive identification. elsevierpure.comresearchgate.net For example, the enantiomers of (+)- and (−)-isoborneol can be successfully separated from (+)- and (−)-borneol isomers after derivatization, allowing for the identification of "synthetic" and "semi-synthetic" borneols, which are precursors to some isobornyl esters. elsevierpure.com

Table 1: GC Analysis of Isobornyl Ester Synthesis

| Isobornyl Ester | Reactants | Catalyst | GC Purity of Product | Reference |

|---|---|---|---|---|

| Isobornyl acetate | Camphene, Acetic acid | Tartaric acid–boric acid | 88.5% (crude), 98% (purified) | nih.gov |

| Isobornyl laurate | Camphene, Lauric acid | Titanium sulfate (B86663) | 95.02% (purified) | mdpi.com |

| Isobornyl myristate | Camphene, Myristic acid | Titanium sulfate | 97.81% (purified) | mdpi.com |

| Isobornyl palmitate | Camphene, Palmitic acid | Titanium sulfate | 96.57% (purified) | mdpi.com |

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique that is particularly well-suited for the analysis of less volatile or thermally sensitive compounds, such as acrylate (B77674) monomers and polymers. perkinelmer.comwaters.com While GC is often used for many isobornyl esters, HPLC is a valuable tool for the analysis of isobornyl acrylate.

The analysis of acrylate monomers, including isobornyl acrylate, is crucial for monitoring polymerization reactions and determining the residual monomer content in polymers. perkinelmer.comwaters.com HPLC methods have been developed for the separation and quantification of a wide range of acrylate monomers. perkinelmer.come3s-conferences.org For isobornyl acrylate specifically, a reverse-phase (RP) HPLC method has been described. sielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com

HPLC can be used to determine the purity of isobornyl acrylate monomer and to quantify its presence in various samples. The technique's ability to separate polar and non-polar compounds in a single run simplifies the analysis of complex mixtures that may be present in polymer formulations. waters.com The detection is typically performed using a UV detector, as acrylates have a maximum ultraviolet absorption around 210 nm. e3s-conferences.org The method's sensitivity allows for the determination of low levels of residual monomers, which is important for quality control and safety assessment of products containing polyacrylates. waters.com

Structural Elucidation via Spectroscopic Methods

Spectroscopic methods provide detailed information about the molecular structure of isobornyl esters. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely used to confirm the identity and elucidate the structural features of these compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including isobornyl esters. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.

For isobornyl acetate, the ¹H NMR spectrum shows characteristic signals for the protons in the bicyclic isobornyl moiety and the acetyl group. mdpi.comresearchgate.netchemicalbook.com The proton attached to the carbon bearing the ester group (H-2) typically appears as a downfield signal. mdpi.com The methyl groups of the isobornyl skeleton give rise to distinct signals that can be assigned using two-dimensional NMR techniques. mdpi.comresearchgate.net Similarly, the ¹³C NMR spectrum provides chemical shift values for each carbon atom, allowing for the complete assignment of the carbon skeleton. mdpi.commdpi.com

The NMR spectra of long-chain fatty acid isobornyl esters have also been reported. mdpi.com For example, in the ¹H NMR spectrum of isobornyl stearate, the proton at the ester linkage (H-2) is observed as a doublet of doublets around 4.68 ppm. mdpi.com The ¹³C NMR spectrum shows a characteristic signal for the carbonyl carbon of the ester at approximately 173.35 ppm and the carbon attached to the oxygen at around 80.67 ppm. mdpi.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Isobornyl Esters in CDCl₃

| Compound | Nucleus | C-2 (CH-O) | Carbonyl (C=O) | Other Characteristic Signals | Reference |

|---|---|---|---|---|---|

| Isobornyl acetate | ¹H | ~4.67 | - | 2.01 (acetyl CH₃) | chemicalbook.com |

| ¹³C | ~80.5 | ~170.5 | 21.3 (acetyl CH₃) | mdpi.com | |